molecular formula C21H29FO5 B13854501 Fludrocortisone-d5 (Major)

Fludrocortisone-d5 (Major)

Cat. No.: B13854501
M. Wt: 385.5 g/mol
InChI Key: AAXVEMMRQDVLJB-QNKIUUTBSA-N
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Description

Fludrocortisone-d5 (Major) is a deuterium-labeled analog of fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid activity. It is primarily used in scientific research as an internal standard for the quantitative determination of fludrocortisone in various biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fludrocortisone-d5 (Major) involves the incorporation of deuterium atoms into the fludrocortisone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .

Industrial Production Methods

Industrial production of Fludrocortisone-d5 (Major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Fludrocortisone-d5 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, deuterium gas, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include deuterated analogs of fludrocortisone and its metabolites, which are used in various analytical applications .

Mechanism of Action

Fludrocortisone-d5 (Major) exerts its effects by mimicking the action of endogenous mineralocorticoids. It binds to mineralocorticoid receptors in the kidneys, promoting sodium reabsorption and potassium excretion. This leads to increased fluid retention and blood pressure regulation . The deuterium labeling does not alter the compound’s mechanism of action but enhances its stability and detection in analytical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fludrocortisone-d5 (Major) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitative analysis in research settings. This makes it a valuable tool for studying the pharmacokinetics and metabolism of fludrocortisone .

Properties

Molecular Formula

C21H29FO5

Molecular Weight

385.5 g/mol

IUPAC Name

(8R,9S,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15+,16-,18-,19-,20-,21+/m0/s1/i5D2,9D,11D2

InChI Key

AAXVEMMRQDVLJB-QNKIUUTBSA-N

Isomeric SMILES

[2H]C1=C2CC[C@@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@]3([C@]2(CC(C1=O)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F

Origin of Product

United States

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